molecular formula C5H8FNO3 B8303276 N-(2-fluoroethyl)-N-methyloxamic acid

N-(2-fluoroethyl)-N-methyloxamic acid

Cat. No. B8303276
M. Wt: 149.12 g/mol
InChI Key: QFYUUIMPMRGCPI-UHFFFAOYSA-N
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Patent
US08129398B2

Procedure details

To a solution of ethyl 2-((2-fluoroethyl)(methyl)amino)-2-oxoacetate (1.2 g, 7.36 mmol) in methanol/water (30 mL, 1:1) was added LiOH (0.352 g, 14.71 mmol). The solution was stirred for 2 h. The methanol was removed by concentration and concentrated HCl (2 mL) was added. The solvent was removed and the residue dissolved in CH2Cl2 and filtered. The filtrate was concentrated to give the title compound as an off-white crystalline powder (0.615 g, 56% yield). 1H NMR (400 MHz, CDCl3) δ: 4.47-4.89 (2 H, m) 3.67-4.39 (2 H, m) 3.07-3.60 (3 H, m).
Name
ethyl 2-((2-fluoroethyl)(methyl)amino)-2-oxoacetate
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.352 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH2:3][N:4]([CH3:12])[C:5](=[O:11])[C:6]([O:8]CC)=[O:7].[Li+].[OH-]>CO.O>[F:1][CH2:2][CH2:3][N:4]([CH3:12])[C:5](=[O:11])[C:6]([OH:8])=[O:7] |f:1.2,3.4|

Inputs

Step One
Name
ethyl 2-((2-fluoroethyl)(methyl)amino)-2-oxoacetate
Quantity
1.2 g
Type
reactant
Smiles
FCCN(C(C(=O)OCC)=O)C
Name
Quantity
0.352 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
30 mL
Type
solvent
Smiles
CO.O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was removed by concentration and concentrated HCl (2 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FCCN(C(C(=O)O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.615 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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